5-Acetyl Imazapyr

Description

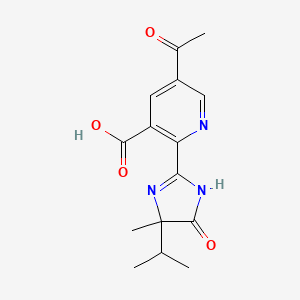

Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-7(2)15(4)14(22)17-12(18-15)11-10(13(20)21)5-9(6-16-11)8(3)19/h5-7H,1-4H3,(H,20,21)(H,17,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMRKLGBLCDQMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)C(=O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Hazard Identification

This initial step involves determining if the chemical has the potential to cause harm to ecological receptors. For 5-Acetyl Imazapyr (B1671738), this process examines its intrinsic properties and its relationship to the well-studied parent compound, Imazapyr.

Physicochemical Properties: The assessment begins with an analysis of the compound's physical and chemical characteristics. The addition of an acetyl group to the Imazapyr structure can influence properties like water solubility, soil adsorption, and persistence, potentially altering its environmental behavior compared to the parent compound. While data for Imazapyr is extensive, specific studies on 5-Acetyl Imazapyr are needed to fully characterize its profile.

Mechanism of Action: this compound is an imidazolinone herbicide that functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants. herts.ac.uk This mode of action is highly effective against a broad spectrum of vegetation, making non-target plants a primary area of concern. epa.gov

Relationship to Parent Compound: Imazapyr is known to be persistent and mobile in soil and degrades primarily through photolysis in water. epa.govorst.eduepa.gov It is classified as practically non-toxic to mammals, birds, fish, and honeybees, but poses a risk to non-target terrestrial and aquatic plants. dnr.state.mn.uswa.govfsc.org The hazard identification for this compound builds on this knowledge, focusing on whether the acetyl group alters the toxicity profile.

Exposure Assessment

This component evaluates the potential for ecological receptors to come into contact with the compound. It analyzes the environmental fate and transport of 5-Acetyl Imazapyr (B1671738) to predict its movement, concentration, and persistence in various environmental compartments.

Environmental Fate: Key parameters include the compound's half-life in soil and water, its potential for leaching into groundwater, and its degradation pathways. The parent compound, Imazapyr, is stable to hydrolysis and soil metabolism, with a long half-life in soil, but it degrades more quickly in water via photolysis. epa.govepa.gov The acetyl group in 5-Acetyl Imazapyr could potentially enhance microbial degradation, though specific data is limited.

Transport and Mobility: Imazapyr is highly mobile in most soils, particularly in neutral to alkaline conditions, which increases the risk of it moving from application sites into surface water or groundwater. epa.govorst.edu The exposure assessment for this compound would model its potential movement via runoff and spray drift, considering its unique physicochemical properties.

Table 1: Environmental Fate Characteristics of Imazapyr (Parent Compound)

| Parameter | Finding | Source(s) |

| Aqueous Photolysis Half-Life | 2.5 to 5.3 days | epa.govepa.govwa.gov |

| Soil Metabolism | Stable; Calculated half-life of 5.9 years in one lab study | epa.gov |

| Hydrolysis | Stable at environmentally relevant pH values | epa.govepa.gov |

| Mobility in Soil | High mobility, especially in neutral to alkaline soils (pH > 5) | epa.gov |

| Major Degradation Products (Photolysis) | 2,3-pyridinecarboxylic acid ( CL 9140 ), 7-hydroxy-furo[3,4-b]pyridin-5(7H)-one ( CL 119060 ) | epa.govepa.gov |

Effects Assessment Ecotoxicity

The effects assessment quantifies the adverse effects of exposure on different organisms. This involves laboratory and field studies to determine the concentrations at which harmful effects occur.

Toxicity to Non-Target Plants: As an herbicide, the highest risk is to non-target terrestrial and aquatic plants. epa.govepa.gov Studies on Imazapyr (B1671738) show that sensitive plant species can be affected by spray drift far from the application site. dnr.state.mn.us A risk assessment for 5-Acetyl Imazapyr would require similar testing on a range of plant species to determine its phytotoxicity.

Toxicity to Wildlife and Aquatic Life: Imazapyr is generally considered practically non-toxic to birds, mammals, bees, and fish. epa.govwa.gov However, research has shown that at certain concentrations, it can negatively impact benthic macroinvertebrates. Ecotoxicity data for this compound is necessary to confirm if this low toxicity profile holds true for the acetylated derivative.

Species Sensitivity Distributions (SSDs): Advanced risk assessment frameworks may use Species Sensitivity Distributions (SSDs). researchgate.net This statistical approach uses toxicity data from multiple species to model the distribution of sensitivity within an ecosystem, allowing for the calculation of a Hazardous Concentration for 5% of species (HC5), which is considered a protective concentration. researchgate.net

Table 2: Ecotoxicity of Imazapyr (Parent Compound) to Various Organisms

| Organism Group | Toxicity Level | Finding | Source(s) |

| Terrestrial & Aquatic Plants | High | Poses a risk to non-target terrestrial and aquatic vascular plants. | epa.govepa.govepa.gov |

| Fish (Rainbow Trout, Bluegill) | Practically Non-Toxic | LC50 > 100 mg/L | wa.gov |

| Birds (Bobwhite Quail, Mallard Duck) | Practically Non-Toxic | Oral LD50 > 2,150 mg/kg | wa.gov |

| Mammals (Rat) | Practically Non-Toxic | Acute Oral LD50 > 5,000 mg/kg | wa.gov |

| Aquatic Invertebrates | Practically Non-Toxic | Generally low risk, though some studies show effects on macroinvertebrates. | dnr.state.mn.us |

| Honeybees | Practically Non-Toxic | Considered to have low potential for adverse effects. | epa.gov |

Risk Characterization

The final step integrates the exposure and effects assessments to evaluate the likelihood of adverse ecological effects. This is often done using a risk quotient (RQ) method, where the RQ is calculated by dividing the predicted environmental concentration (from the exposure assessment) by the concentration at which no adverse effects are expected (from the effects assessment). epa.gov

Risk Quotient (RQ) Calculation: RQ = Predicted Environmental Concentration (PEC) / Predicted No-Effect Concentration (PNEC)

Levels of Concern (LOCs): Regulatory agencies establish Levels of Concern (LOCs). If the calculated RQ exceeds the LOC, it indicates a potential risk, which may trigger a need for further investigation or risk mitigation measures. epa.govepa.gov For instance, the EPA has specific LOCs for acute and chronic risks to different types of organisms. epa.gov

The risk characterization for 5-Acetyl Imazapyr (B1671738) would conclude whether its presence in the environment is likely to pose a risk to non-target species. Given its primary herbicidal activity, the assessment would likely focus on risks to terrestrial and aquatic plant communities. epa.gov The development of a complete framework requires dedicated research into the specific environmental fate, transport, and ecotoxicity of 5-Acetyl Imazapyr to move beyond reliance on data from its parent compound.

Biochemical and Molecular Mechanistic Investigations of 5 Acetyl Imazapyr

Inhibition Kinetics and Specificity Studies of Target Enzymes (e.g., Acetolactate Synthase - ALS)

The primary mode of action for imidazolinone herbicides, including 5-Acetyl Imazapyr (B1671738), is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). cropaia.comfao.orgumn.educrimsonpublishers.com This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. crimsonpublishers.comoup.comredalyc.orgucanr.eduscielo.br ALS catalyzes the initial step in this vital pathway, which is exclusive to plants and microorganisms, contributing to the low toxicity of these herbicides in animals. oup.comuq.edu.au

Inhibition of ALS by imidazolinones occurs as the herbicide binds to a site on the enzyme, obstructing the channel through which substrates access the active site. scielo.bracs.org This prevents the condensation of two pyruvate (B1213749) molecules to form acetolactate (a precursor to valine and leucine) and the condensation of pyruvate and α-ketobutyrate to produce acetohydroxybutyrate (a precursor to isoleucine). redalyc.orgscielo.br

Mutations in the ALS gene can lead to resistance to imidazolinone herbicides. crimsonpublishers.comhracglobal.com These mutations result in amino acid substitutions in the ALS protein, which can reduce the binding affinity of the herbicide without significantly compromising the enzyme's natural function. crimsonpublishers.comoup.com For example, a Ser653Asn substitution in the ALS gene of Arabidopsis thaliana confers resistance to imidazolinones. oup.com The specificity of 5-Acetyl Imazapyr would be directed towards the wild-type ALS enzyme, with its efficacy being significantly reduced against plants possessing such resistance-conferring mutations.

Cellular and Subcellular Responses in Target Organisms (e.g., Plant Cells)

The inhibition of ALS by this compound triggers a cascade of cellular and subcellular responses in susceptible plants. Upon absorption through both foliage and roots, the herbicide is translocated via the xylem and phloem to the meristematic tissues, which are regions of active growth. oup.comnih.gov It is in these regions that the herbicide accumulates and exerts its primary effect. nih.gov

The immediate consequence of ALS inhibition is the cessation of branched-chain amino acid synthesis. researchgate.net This leads to a rapid halt in protein synthesis, cell division, and DNA synthesis, as these essential amino acids are depleted. nih.govresearchgate.net Plant growth can be inhibited within hours of treatment. ucanr.edumsstate.edu

Visually, the symptoms of imidazolinone herbicide application, and by extension this compound, develop slowly over one to three weeks. msstate.edubayer.us Initial symptoms include stunting of new growth, followed by chlorosis (yellowing) and necrosis (browning and death) of the meristematic regions. msstate.edubayer.us In broadleaf plants, reddening or purple discoloration may also occur. bayer.us These symptoms are a direct result of the plant's inability to produce the necessary proteins and other molecules for growth and maintenance.

At the subcellular level, the primary site of action is the plastids, where the biosynthesis of branched-chain amino acids occurs. uq.edu.auconicet.gov.ar The inhibition of ALS within these organelles is the critical event that initiates the downstream effects leading to cell death. While the primary target is well-defined, the broader physiological processes that ultimately result in plant death following ALS inactivation are complex and continue to be an area of active research. oup.com

Analysis of Downstream Biochemical Pathway Disruptions and Metabolite Accumulation

The inhibition of acetolactate synthase (ALS) by this compound leads to significant disruptions in downstream biochemical pathways and the accumulation of certain metabolites. The most direct consequence is the depletion of the branched-chain amino acids: valine, leucine, and isoleucine. cambridge.org Research on the parent compound, imazapyr, demonstrated a clear dose-dependent decrease in these amino acids in wheat callus. cambridge.org As the concentration of imazapyr increased from 0 to 10 μM, the levels of free isoleucine, leucine, and valine decreased significantly. cambridge.org

Comparative Mechanistic Studies with Parent Imidazolinone Herbicides and Related Derivatives

This compound belongs to the imidazolinone family of herbicides, which includes other well-known compounds such as imazapyr, imazethapyr (B50286), imazamox (B1671737), imazapic (B1663560), and imazaquin. researchgate.net All members of this family share the same primary mechanism of action: the inhibition of the acetolactate synthase (ALS) enzyme. cropaia.comumn.eduscielo.org.co This common target site results in similar symptoms of phytotoxicity across the class, including stunted growth, chlorosis, and necrosis, which are slow to develop. msstate.edubayer.us

Despite the shared mechanism, there can be subtle differences in the activity, selectivity, and environmental fate of the various imidazolinone derivatives. These differences often arise from variations in their chemical structures, which can affect their absorption, translocation, and metabolism within the plant, as well as their binding affinity to the ALS enzyme. msstate.edu

For example, a comparison between imazapyr and imazamox for the control of parrotfeather showed that imazapyr was more effective at controlling and maintaining control of the weed over a 10-week period. msstate.edu This suggests potential differences in their potency or persistence within the plant.

The development of crops resistant to imidazolinone herbicides (IMI-resistant crops) has been a significant advancement in agriculture. researchgate.netumsystem.edu These crops possess a mutated form of the ALS enzyme that is less sensitive to inhibition by imidazolinones, allowing for the selective control of weeds. crimsonpublishers.comhracglobal.com The cross-resistance patterns among different imidazolinone herbicides in these resistant crops can vary depending on the specific mutation in the ALS gene. hracglobal.com For instance, a biotype of Xanthium strumarium resistant to an imidazolinone herbicide was not cross-resistant to sulfonylurea or triazolopyrimidine herbicides, which also target ALS. hracglobal.com

The table below provides a comparison of key characteristics of this compound's parent compound, imazapyr, and a related imidazolinone, imazethapyr. While specific data for this compound is limited in the provided results, this comparison offers insight into the general properties of this herbicide class.

| Feature | Imazapyr | Imazethapyr |

| Primary Target | Acetolactate Synthase (ALS) nih.gov | Acetolactate Synthase (ALS) fao.org |

| Effect | Inhibition of branched-chain amino acid synthesis nih.gov | Inhibition of branched-chain amino acid synthesis fao.org |

| Translocation | Systemic (xylem and phloem) oup.com | Systemic (xylem and phloem) oup.com |

| Symptoms | Slow-acting; stunting, chlorosis, necrosis msstate.edu | Slow-acting; stunting, chlorosis, necrosis researchgate.net |

| Persistence in Soil | Persistent epa.gov | Persistent epa.gov |

Analytical Methodologies for 5 Acetyl Imazapyr Quantification and Characterization

Advanced Extraction and Sample Preparation Techniques for Complex Environmental and Biological Matrices

The initial and most critical stage in the analysis of 5-Acetyl Imazapyr (B1671738) from environmental (e.g., soil, water) and biological matrices is the extraction and purification of the analyte. The goal is to isolate the target compound from interfering matrix components, which can be a significant challenge due to the complexity of these samples. Several advanced techniques have been developed for imidazolinone herbicides that are applicable to 5-Acetyl Imazapyr.

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating imidazolinones from aqueous samples. nih.govacs.org The process involves passing the liquid sample through a cartridge containing a solid adsorbent. For imidazolinones, reversed-phase C18 cartridges are common, as are specialized materials like graphitized carbon black (GCB) and aromatic sulfonic acid columns. nih.govoup.comepa.gov The selection of the sorbent and elution solvents is optimized to achieve high recovery of the analyte. analis.com.my For instance, a method for water samples might involve passing the sample through a C18 cartridge, followed by elution with a suitable organic solvent like methanol (B129727) or ethyl acetate. oup.comepa.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become popular for pesticide residue analysis in a wide variety of matrices, including soil and food products. researchgate.netquechers.euuni-muenchen.de This approach involves an initial extraction with acetonitrile (B52724), followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate, sodium chloride). nih.goviaea.org A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), uses a combination of sorbents like primary secondary amine (PSA) to remove interferences such as organic acids and sugars, and C18 to remove nonpolar interferences. nih.goviaea.org Modified QuEChERS protocols have been successfully developed for the analysis of imidazolinone herbicides in soil and livestock products. researchgate.netnih.gov

Matrix Solid-Phase Dispersion (MSPD): MSPD is a unique process that combines sample homogenization and extraction into a single step. nih.gov The solid or semi-solid sample is blended directly with a solid-phase sorbent (like C18) in a mortar and pestle. mdpi.comagriculturejournals.cz This mixture is then packed into a column, and the analytes are selectively eluted using different solvents. nih.gov MSPD is particularly effective for complex matrices like animal tissues, fruits, and vegetables, as it simultaneously disrupts the sample structure and disperses it onto the sorbent, facilitating efficient extraction. nih.govresearchgate.net

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance the extraction of analytes from solid samples into a solvent. researchgate.net A method for determining imazapic (B1663560) and imazethapyr (B50286) residues in soil utilized ultrasonic-assisted extraction with a methanol–phosphoric acid aqueous solution, demonstrating the method's efficiency. semanticscholar.org UAE is often faster and requires less solvent compared to traditional extraction methods. researchgate.net

| Technique | Principle | Typical Matrices | Advantages | References |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid and liquid phase for cleanup and concentration. | Water, Soil Extracts | High concentration factor, good selectivity. | nih.govacs.orgoup.com |

| QuEChERS | Acetonitrile extraction followed by salting-out and dispersive SPE cleanup. | Soil, Food Products, Biological Tissues | Fast, simple, low solvent usage, effective for multi-residue analysis. | researchgate.netquechers.eunih.gov |

| Matrix Solid-Phase Dispersion (MSPD) | Simultaneous sample disruption and extraction by blending the sample with a solid sorbent. | Fruits, Vegetables, Animal Tissues, Soil | Reduces sample handling, effective for solid/viscous samples. | nih.govagriculturejournals.czresearchgate.net |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic energy to improve extraction efficiency from solid matrices. | Soil, Plant Tissues | Reduced extraction time and solvent consumption. | researchgate.netresearchgate.netsemanticscholar.org |

High-Resolution Chromatographic Separation Methods

Following sample preparation, chromatographic techniques are employed to separate this compound from other co-extracted compounds before detection. The choice between liquid and gas chromatography depends on the physicochemical properties of the analyte, such as its volatility and thermal stability.

HPLC is the predominant technique for the analysis of imidazolinone herbicides due to their polarity and low volatility. iicbe.org

Stationary Phase: Reversed-phase columns, particularly C18, are most commonly used for the separation of these compounds. analis.com.myiicbe.org These columns effectively separate analytes based on their hydrophobicity.

Mobile Phase: The mobile phase typically consists of a gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and acidified water. iicbe.org The pH of the aqueous component is a critical parameter; acidic conditions (often pH 2.8-3.0, adjusted with acetic or formic acid) are used to ensure the carboxylic acid moiety of the imidazolinone structure is protonated, leading to better retention and peak shape on reversed-phase columns. analis.com.myiicbe.org

Detection: A UV detector is often sufficient for quantification, with detection wavelengths typically set between 230 nm and 252 nm. iicbe.orgresearchgate.netnih.gov For example, a simple and rapid HPLC-UV method for imazapyr and imazapic in water used a C18 column with a mobile phase of acetonitrile and acidified water (pH 2.8), achieving detection at 251 nm with a run time of only 6 minutes. iicbe.org

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Agilent Zorbax SB-C18 (4.6 x 250mm, 5µm) | Zorbax StableBond C18 (4.6mm x 250mm, 5µm) |

| Mobile Phase | A: Acetonitrile B: Water with 10% acetic acid (pH 2.8) Ratio: 35:65 (v/v) | A: Acetonitrile B: Distilled water with acetic acid (pH 3.0) Ratio: 45:55 (v/v) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 251 nm | UV at 252 nm |

| Injection Volume | 17 µL | 20 µL |

| Reference | iicbe.org | analis.com.my |

Direct analysis of imidazolinone herbicides like this compound by GC is challenging due to their high polarity, low volatility, and thermal instability. hpst.cz To overcome these limitations, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

A common derivatization strategy for imidazolinones involves methylation to form dimethyl derivatives. nih.gov This process targets the acidic functional groups, making the resulting compound amenable to GC analysis. nih.govresearchgate.net Once derivatized, the compound can be separated on a standard non-polar or semi-polar capillary GC column. This approach allows for the development of efficient and multiresidue GC methods for trace-level analysis of imidazolinones in various matrices. nih.gov

Mass Spectrometric Detection and Identification Techniques

Mass spectrometry (MS) is a powerful detection technique that is often coupled with chromatography (LC or GC) to provide high sensitivity and selectivity, enabling both quantification and structural confirmation of the analyte.

LC-MS/MS is the gold standard for the trace-level analysis of imidazolinone herbicides in complex matrices. researchgate.net This technique offers excellent sensitivity and specificity, allowing for detection at part-per-trillion levels in environmental water. nih.gov

Ionization: Electrospray ionization (ESI) is the most common interface used, typically operated in the positive ion mode (ESI+). In this mode, imidazolinone compounds readily form protonated molecules [M+H]+. nih.govoup.com

Detection: Tandem mass spectrometry (MS/MS) is used for detection, often in the Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process is highly selective and significantly reduces matrix interference, leading to very low limits of detection. nih.govembrapa.br The selection of precursor and product ions provides a high degree of confidence in the identification of the analyte. nih.gov

| Parameter | Typical Setting | Purpose | References |

|---|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | Forms protonated molecules [M+H]+ for detection. | nih.govoup.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. | nih.gov |

| Precursor Ion | [M+H]+ | The mass of the protonated parent molecule. | oup.com |

| Collision Energy | Optimized for each compound | Energy applied to fragment the precursor ion into characteristic product ions. | nih.gov |

| Product Ions | At least two characteristic ions | Used for quantification (most intense) and confirmation (ion ratio). | nih.gov |

Following the necessary derivatization step, GC-MS can be used for the analysis of this compound. researchgate.net GC-MS provides robust and reliable identification and quantification. researchgate.net The mass spectrometer detector can operate in either full-scan mode to obtain a complete mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. researchgate.net The fragmentation pattern obtained from the mass spectrum serves as a chemical fingerprint, which is invaluable for the unambiguous confirmation of the analyte's identity. researchgate.net

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared, UV-Vis)

Spectroscopic methods are fundamental for the unambiguous identification and structural characterization of chemical compounds such as this compound. These techniques measure the interaction of molecules with electromagnetic radiation, providing a unique fingerprint based on molecular structure. While specific spectral data for this compound is not widely published, its characterization would rely on standard techniques, using the extensive data available for the parent compound, Imazapyr, as a reference. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR: In characterizing this compound, ¹H NMR would be expected to show a distinct singlet peak around 2.0-2.5 ppm, corresponding to the three protons of the acetyl group (-COCH₃). Furthermore, the introduction of the acetyl group would likely cause chemical shifts in the signals of nearby protons on the nicotinic acid ring compared to the spectrum of the parent Imazapyr. nih.gov

¹³C NMR: The ¹³C NMR spectrum would provide definitive evidence of acetylation by revealing a signal for the acetyl carbonyl carbon, typically in the range of 160-180 ppm. A signal for the acetyl methyl carbon would also be expected around 20-30 ppm. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, FT-IR would be crucial for confirming the presence of the key functional groups. A particularly strong absorption band would be expected between 1700-1740 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration of the newly introduced acetyl group. researchgate.net This would be in addition to the bands corresponding to the parent Imazapyr structure, such as those for C=O stretching in the imidazolinone and carboxylic acid groups, N-H, and C-H bonds. researchgate.net

UV-Vis Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule's chromophores (light-absorbing parts). It is particularly useful for quantitative analysis. The parent compound Imazapyr is known to absorb UV light, with detection wavelengths commonly set around 240 nm or 251 nm for chromatographic analysis. epa.govresearchgate.net The addition of an acetyl group to the molecule could potentially shift the wavelength of maximum absorbance (λmax) and change the molar absorptivity, depending on its position and electronic influence on the chromophoric system.

| Technique | Expected Observation | Structural Information Provided |

|---|---|---|

| ¹H NMR | Singlet peak ~2.0-2.5 ppm; shifts in aromatic signals | Confirms presence of acetyl methyl group (-CH₃) and its effect on the molecular environment |

| ¹³C NMR | Signal ~160-180 ppm; Signal ~20-30 ppm | Confirms presence of acetyl carbonyl (C=O) and methyl (-CH₃) carbons |

| FT-IR | Strong absorption band ~1700-1740 cm⁻¹ | Confirms presence of the acetyl carbonyl (C=O) functional group |

| UV-Vis | UV absorbance, potentially shifted from Imazapyr's λmax (~240-251 nm) | Useful for quantification; indicates electronic effect of the acetyl group |

Method Validation, Quality Assurance, and Interlaboratory Comparability Studies

For analytical data to be considered reliable and fit for purpose, the methods used must undergo rigorous validation, be subject to continuous quality assurance protocols, and demonstrate comparability with other laboratories.

Method Validation Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. nih.gov It involves evaluating specific performance parameters according to established guidelines, such as those from SANTE for pesticide residue analysis. nih.govaustinpublishinggroup.com

Key validation parameters include:

Selectivity/Specificity: The ability of the method to unequivocally measure the analyte in the presence of other components, such as impurities or matrix effects. mhlw.go.jp

Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in samples within a specific concentration range. austinpublishinggroup.com

Accuracy (Trueness and Precision): Accuracy refers to the closeness of the results to the true value. It has two components:

Trueness: Often expressed as percent recovery, it is determined by analyzing samples spiked with a known amount of the analyte. scielo.br Acceptable recovery is typically within 70-120%. nih.govaustinpublishinggroup.com

Precision: The closeness of agreement between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is usually expressed as the Relative Standard Deviation (RSD), which should generally be ≤20%. nih.govscielo.br

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. austinpublishinggroup.com

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected but not necessarily quantified.

| Parameter | Description | Typical Acceptance Criteria (e.g., SANTE guidelines) |

|---|---|---|

| Accuracy (as Recovery) | Closeness of the measured value to the true value, assessed via spiked samples. | Mean recovery of 70-120% |

| Precision (as RSD) | Degree of scatter between a series of measurements. | Repeatability RSD ≤ 20% |

| Linearity (R²) | Proportionality of the signal to analyte concentration. | Coefficient of determination (R²) > 0.99 |

| LOQ | Lowest concentration quantifiable with acceptable performance. | Validated with acceptable accuracy and precision at the reported limit. |

| Specificity | Ability to differentiate and quantify the analyte from other substances. | No significant interference at the retention time of the analyte. |

Quality Assurance (QA) Quality Assurance (QA) comprises all the planned and systematic actions necessary to provide adequate confidence that a laboratory's results will satisfy given quality requirements. eurl-pesticides.eunih.gov This extends beyond method validation and includes:

Standard Operating Procedures (SOPs): Detailed, written instructions for all laboratory operations to ensure consistency. fao.org

Reference Materials: Using certified reference materials (CRMs) or in-house reference materials of known purity and concentration for calibration and quality control. fao.org

Control Samples: Regularly analyzing quality control (QC) samples, such as spiked blanks or reference materials, alongside routine samples to monitor the ongoing performance of the analytical method. eurl-pesticides.eu

Staff Training and Competency: Ensuring that laboratory personnel are properly trained and their competency is regularly assessed. fao.org

Equipment Maintenance and Calibration: Implementing and documenting regular maintenance and calibration schedules for all analytical instruments. fao.org

Interlaboratory Comparability Studies To ensure that analytical results are consistent and comparable across different laboratories, interlaboratory studies, also known as proficiency tests (PTs), are essential. oup.com In these studies, a coordinating body distributes homogeneous samples to multiple participating laboratories for analysis. nih.govresearchgate.net The performance of each laboratory is then compared against assigned values. oup.com

Key metrics used to evaluate performance include the reproducibility relative standard deviation (RSDR), which measures the precision between laboratories, and Z-scores, which indicate how far an individual result deviates from the consensus value. oup.comnih.gov Successful participation in such studies demonstrates a laboratory's competence and the reliability of its analytical methods, which is often a requirement for accreditation under standards like ISO/IEC 17025. eurl-pesticides.eu

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Advanced Research Topics and Future Perspectives on 5 Acetyl Imazapyr

Development of Bioremediation and Phytoremediation Strategies for Environmental Contamination

The environmental persistence of imidazolinone herbicides, including imazapyr (B1671738) and by extension its acetylated form, has prompted research into remediation strategies to mitigate their impact on non-target organisms and ecosystems. Bioremediation and phytoremediation are two promising avenues being explored for the decontamination of soil and water.

Bioremediation utilizes microorganisms to break down environmental pollutants. Studies have shown that indigenous soil microorganisms play a significant role in the degradation of imazapyr. nih.gov The half-life of imazapyr in non-sterile soils is significantly shorter than in sterile soils, indicating microbial action is a key degradation pathway. nih.gov Researchers have isolated specific bacterial strains, such as Pseudomonas fluorescens and Bacillus cereus, that can effectively degrade imazapyr in laboratory settings. nih.gov When these strains are introduced into contaminated soil, they can enhance the degradation rate by three to four times compared to control samples. nih.gov This suggests that bioaugmentation with specific microbial consortia could be a viable strategy for cleaning up sites contaminated with imazapyr and its derivatives. The primary mechanism of microbial degradation involves the structural alteration of the herbicide into less toxic compounds. nih.govinflibnet.ac.in

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. researchgate.net Certain plant species have shown potential for the phytoremediation of soils contaminated with imidazolinone herbicides. researchgate.net For example, species like Glycine max (soybean), Lolium multiflorum (Italian ryegrass), and Lotus corniculatus (bird's-foot trefoil) have demonstrated promise in decontaminating soils with imidazolinone residues. researchgate.net These plants can absorb the herbicides from the soil, and in some cases, metabolize them into less harmful substances. However, the effectiveness of phytoremediation can be influenced by environmental conditions, such as soil anoxia in waterlogged environments, which can hinder the growth and establishment of some phytoremediating plants. researchgate.net

Table 1: Comparison of Bioremediation and Phytoremediation for Imidazolinone Contamination

| Feature | Bioremediation | Phytoremediation |

| Primary Agent | Microorganisms (bacteria, fungi) | Plants |

| Mechanism | Degradation of contaminants into less toxic substances. | Uptake, accumulation, and/or degradation of contaminants. |

| Advantages | Can be highly efficient with specific microbial strains. nih.gov | Cost-effective and aesthetically pleasing. |

| Limitations | Efficiency can be affected by soil conditions and microbial viability. | Plant growth can be hindered by high contaminant concentrations or adverse environmental conditions. researchgate.net |

| Example Organisms | Pseudomonas fluorescens, Bacillus cereus nih.gov | Glycine max, Lolium multiflorum, Lotus corniculatus researchgate.net |

Ecotoxicogenomic and Proteomic Approaches for Environmental Monitoring and Impact Assessment

To understand the sublethal effects of herbicides like 5-acetyl imazapyr on non-target organisms, researchers are increasingly turning to ecotoxicogenomics and proteomics. These advanced molecular techniques provide insights into how chemical stressors affect organisms at the genetic and protein levels, offering early warning signs of environmental damage. nih.gov

Ecotoxicogenomics studies the effects of environmental contaminants on the entire set of an organism's genes (the genome). nih.gov For instance, studies on the model aquatic invertebrate Daphnia magna have demonstrated how gene expression profiling can identify novel biomarkers and understand the modes of toxicity of various chemicals. nih.gov This approach can link changes at the molecular level to adverse outcomes at the organism and population levels. nih.gov In the context of imidazolinone herbicides, ecotoxicogenomic studies could reveal the specific genes and pathways that are disrupted in non-target plants and animals upon exposure, even at low concentrations.

Proteomics focuses on the complete set of proteins produced by an organism (the proteome). Changes in protein expression can provide a direct indication of cellular stress and metabolic disruption caused by a toxicant. For example, research on the effects of imazethapyr (B50286), a related imidazolinone, on the model plant Arabidopsis thaliana used proteomic techniques to examine the toxic effects on root proteins. researchgate.net Such studies can identify key biochemical pathways affected by the herbicide. researchgate.net Biomonitoring methods that analyze biomarkers like biotransformation enzymes and stress proteins in fish can assess the exposure to and effects of environmental pollutants. researchgate.net These approaches offer a way to link the bioavailability of a compound to its effects at the target organs. researchgate.net

These "omics" technologies are crucial for developing sensitive and specific biomarkers of exposure and effect, which can be used in environmental monitoring programs to assess the health of ecosystems potentially impacted by acetylated imidazolinone derivatives. nih.gov

Predictive Modeling of Environmental Fate, Transport, and Ecological Risk

Predicting how a chemical like this compound will behave in the environment is essential for assessing its potential risks. Mathematical models are used to simulate the fate and transport of herbicides, considering various environmental factors.

Imazapyr is known to be persistent and mobile in soil and degrades through photolysis in clear, shallow waters. orst.edu It is an anionic organic acid, and its mobility in soil and water is influenced by pH. orst.edumass.gov At higher environmental pH levels, imazapyr is more anionic and tends to be more mobile in surface waters with a potential to leach into groundwater. mass.govepa.gov

Environmental fate models can estimate the dynamic formation and transport of pesticide transformation products from agricultural fields to water bodies. researchgate.netfrontiersin.org These models incorporate data on a chemical's physical and chemical properties, such as its soil to water partitioning coefficient (Kd), solubility, and degradation rates under different conditions (e.g., photolysis, microbial degradation). epa.govnih.gov For imazapyr, models have been used to predict its concentration in irrigation water, taking into account factors like the amount applied, the time between application and canal refilling, and solar exposure during water ponding. nih.gov

Ecological risk assessments integrate exposure and ecotoxicology information to estimate the potential for adverse effects on non-target organisms. dnr.state.mn.us For imazapyr, risk assessments have indicated a risk to non-target terrestrial and aquatic vascular plants. orst.eduepa.gov However, the risk to mammals, birds, honeybees, fish, and aquatic invertebrates is generally considered low at typical application rates. dnr.state.mn.us Predictive models are crucial for these assessments, as they can estimate the expected environmental concentrations (EECs) of the herbicide, which are then compared to the known toxicity thresholds for various species.

The development of more sophisticated models that can simulate the fate of transformation products at the catchment scale is an ongoing area of research. researchgate.netfrontiersin.org Integrating Quantitative Structure-Property Relationship (QSPR) models, which predict chemical properties from molecular structure, with environmental fate models could lead to more comprehensive and automated risk assessments for pesticides and their derivatives. researchgate.netfrontiersin.org

Investigations into Interactions with Emerging Environmental Contaminants

In the real world, organisms are often exposed to a mixture of chemicals rather than a single compound. Therefore, understanding the interactions between this compound and other emerging environmental contaminants is a critical area of research. These interactions can be synergistic (the combined effect is greater than the sum of individual effects), antagonistic (the combined effect is less), or additive.

Research has explored the tank-mixing of imazapyr with other herbicides, such as glyphosate (B1671968), to enhance weed control. apms.org While some combinations show improved efficacy, others can lead to antagonism, where the activity of one herbicide is reduced by the presence of another. apms.org For example, limited antagonism has been observed between glyphosate and some graminicides when used for torpedograss control. apms.org

The presence of other pollutants can also influence the environmental fate of imazapyr. For instance, the photocatalytic degradation of imazapyr, a process that breaks down the herbicide using light and a catalyst, can be affected by the presence of other substances in the water. mdpi.comrsc.org The pH of the water, which can be altered by other contaminants, significantly affects the adsorption of imazapyr onto catalyst surfaces and, consequently, its degradation rate. rsc.orgresearchgate.net

Future research needs to focus on the complex mixtures of contaminants found in the environment and their combined effects on ecosystems. This includes investigating how the presence of pharmaceuticals, personal care products, and other pesticides might alter the toxicity and environmental persistence of acetylated imidazolinone derivatives.

Policy Implications and Sustainable Management Paradigms for Acetylated Imidazolinone Derivatives

The use of imidazolinone herbicides, including this compound, has significant policy and management implications aimed at ensuring their effective use while minimizing environmental risks.

The development of herbicide-tolerant crops, such as Clearfield® rice and corn, has provided an effective tool for controlling difficult weeds. mdpi.comfrontiersin.org However, the repeated use of a single herbicide mode of action can lead to the evolution of herbicide-resistant weeds. mdpi.comnih.gov This has been observed with the emergence of imazamox-resistant red rice in areas where Clearfield® varieties are grown consecutively. mdpi.com

To address this, Integrated Weed Management (IWM) strategies are being promoted. tandfonline.com IWM combines various weed control tactics, including:

Crop rotation: Alternating crops and the herbicides used on them can help prevent the selection of resistant weed populations. tandfonline.com

Use of certified seeds: This helps to prevent the introduction of weed seeds into fields. mdpi.com

Herbicide rotation and mixtures: Using herbicides with different modes of action can delay the development of resistance. tandfonline.com

Non-chemical control methods: Tillage, cover crops, and mechanical weeding can supplement chemical control. tandfonline.com

Regulatory bodies play a crucial role in the sustainable management of these herbicides. In the European Union, for example, policies promote the adoption of sustainable agricultural practices and the mandatory implementation of Integrated Pest Management (IPM), of which IWM is a component. tandfonline.com These policies aim to reduce the risks associated with pesticide use. tandfonline.com

Future management paradigms will likely focus on a more holistic and systems-based approach to weed control, emphasizing the long-term sustainability of agricultural systems. This includes educating farmers on best management practices, fostering partnerships between stakeholders, and investing in research and development of new weed control technologies. awsjournal.org

Q & A

Q. How can researchers experimentally verify the inhibition of acetolactate synthase (ALS) by 5-acetyl imazapyr in vitro?

To assess ALS inhibition, use a spectrophotometric assay with purified ALS enzyme extracts from plant tissues (e.g., Arabidopsis or maize). Prepare reaction mixtures containing pyruvate, thiamine pyrophosphate, and flavin adenine dinucleotide (FAD). Add varying concentrations of this compound and measure the accumulation of acetolactate or acetoin, which correlates with ALS activity. Include controls with imazapyr (non-acetylated form) for comparative analysis. Data should be normalized to protein content and analyzed via nonlinear regression to calculate IC₅₀ values .

Q. What experimental design considerations are critical for evaluating this compound’s herbicidal efficacy in field trials?

Adopt a randomized block design with factorial arrangements to test dose-response relationships (e.g., 0.5X, 1X, 2X recommended doses) and interactions with soil types or cover crops. Replicate treatments ≥4 times to account for spatial variability. Pre-emergent applications require uniform soil incorporation, while post-emergent trials should standardize weed growth stages (e.g., V3-V4). Monitor residual effects on subsequent crops (e.g., soybeans) using bioassays or HPLC-MS for residue quantification .

Q. What methodologies are recommended for analyzing soil residues of this compound and its metabolites?

Extract soil samples with acetonitrile:water (80:20), followed by solid-phase extraction (SPE) using C18 cartridges. Quantify residues via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a hydrophilic interaction liquid chromatography (HILIC) column. For metabolite identification (e.g., imazapyr), employ high-resolution mass spectrometry (HRMS) and compare fragmentation patterns to reference standards .

Q. How can structural distinctions between this compound and related imidazolinones (e.g., imazapic, imazethapyr) be characterized?

Use nuclear magnetic resonance (NMR) spectroscopy to confirm the acetyl group substitution at the pyridine ring’s 5-position. Compare ¹H and ¹³C NMR spectra with non-acetylated analogs. X-ray crystallography or density functional theory (DFT) simulations can further elucidate conformational differences affecting herbicidal activity .

Advanced Research Questions

Q. How does pH influence the photocatalytic degradation kinetics of this compound in aqueous systems?

Conduct degradation experiments under controlled pH (3–7) using TiO₂ (2.5 g L⁻¹) and UV irradiation. Monitor degradation via UV-Vis spectroscopy at λmax ≈ 270 nm. Fit data to a first-order kinetic model. Adsorption isotherms (Langmuir/Freundlich) should be derived to correlate degradation efficiency with substrate-catalyst interactions. Optimal degradation occurs at pH ~3–4 due to enhanced hydroxyl radical generation .

Q. What methodologies assess the non-target effects of this compound on soil microbial communities?

Perform metagenomic sequencing (16S rRNA for bacteria, ITS for fungi) on soil samples pre- and post-application. Pair with enzyme activity assays (e.g., dehydrogenase, β-glucosidase) to evaluate functional impacts. Use phospholipid fatty acid (PLFA) analysis to quantify biomass shifts. Statistical tools like PERMANOVA can identify treatment-induced changes in microbial diversity .

Q. How can cross-resistance to this compound in ALS inhibitor-resistant weeds be investigated?

Screen mutant weed populations (e.g., Amaranthus tuberculatus) with known ALS mutations (e.g., Pro197Ser). Conduct dose-response assays and compare resistance ratios (RR) to wildtypes. Validate mutations via Sanger sequencing of the ALS gene. For mechanistic insights, express mutant ALS isoforms in E. coli and test inhibition kinetics .

Q. What strategies are effective for comparative efficacy studies of this compound and alternative herbicides in regions where imidazolinones are restricted?

Design greenhouse trials comparing this compound with non-ALS inhibitors (e.g., glyphosate, dicamba). Use standardized weed species (e.g., Chenopodium album) and assess ED₉₀ values. Include adjuvant treatments to evaluate synergism. For field studies, employ replacement herbicides in a split-plot design and monitor long-term weed suppression and crop selectivity .

Q. How can researchers validate the utility of this compound resistance in genetically modified crops under regulatory frameworks?

Develop transgenic lines (e.g., maize) expressing modified ALS genes. Conduct dose-response trials across multiple environments to demonstrate consistent resistance. For regulatory compliance, perform equivalence testing against non-transgenic counterparts. Address extrapolation concerns via molecular dynamics simulations to confirm broad-spectrum efficacy across ALS mutations .

Q. What statistical approaches resolve contradictions in efficacy data from multi-site this compound trials?

Apply mixed-effects models to account for site-specific variability (e.g., soil pH, organic matter). Use meta-analysis to aggregate data across studies, weighting by sample size and precision. For outlier detection, employ Cook’s distance or leverage plots. Sensitivity analyses (e.g., bootstrapping) can quantify uncertainty in efficacy estimates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.